S-[2-(4-methoxyphenyl)-2-oxoethyl] phenylthiocarbamate
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Description
S-[2-(4-methoxyphenyl)-2-oxoethyl] phenylthiocarbamate is a useful research compound. Its molecular formula is C16H15NO3S and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.07726451 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical Properties and Complex Formation
Research has demonstrated the electrochemical behavior of complexes with structures similar to S-[2-(4-methoxyphenyl)-2-oxoethyl] phenylthiocarbamate, highlighting their potential in electrochemical applications. For instance, studies on arylimido rhenium(V) dithiocarbamate complexes reveal quasireversible electron reduction processes and the influence of substituents on redox potentials, indicating their utility in understanding redox processes in organometallic chemistry (Soe, Ichimura, & Kitagawa, 1993).
Corrosion Inhibition
Dithiocarbamate compounds have been investigated for their effectiveness as corrosion inhibitors, showing significant potential to protect metals against corrosion. The addition of methyl functionalized benzene rings has been found to enhance hydrophobicity and stability, offering better protection against corrosive environments (Kıcır, Tansuğ, Erbil, & Tüken, 2016).
Targeted Optical Imaging Agents
In the field of biomedical imaging, silver nanoparticles conjugated with methoxyphenyl piperazine-dithiocarbamate have been explored for their application as targeted optical imaging agents. This approach demonstrates a promising pathway for developing low-detection limit imaging tools in medical diagnostics (Chaturvedi, Lal, Sen, & Mishra, 2018).
Flotation and Separation Technologies
Studies on the flotation properties of various dithiocarbamate derivatives have shown significant potential in mineral separation processes. For example, the synthesis and characterization of certain dithiocarbamate compounds have led to improved flotation recovery rates of copper minerals, suggesting applications in ore processing and metallurgy (Liu, Liu, Zhong, & Yang, 2017).
Environmental Applications
Research into the degradation of pollutants using photoassisted Fenton reactions has highlighted the potential environmental applications of dithiocarbamate compounds. These studies offer insights into the mechanisms of pollutant degradation and the potential for remediation of pesticide-contaminated water sources (Pignatello & Sun, 1995).
Properties
IUPAC Name |
S-[2-(4-methoxyphenyl)-2-oxoethyl] N-phenylcarbamothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-20-14-9-7-12(8-10-14)15(18)11-21-16(19)17-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVBCNKDYRXVKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.